Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)-
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Overview
Description
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a piperidinylidene ring substituted with diphenyl groups. The molecular formula of this compound is C18H20N4S, and it has a molecular weight of 324.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation reaction between thiosemicarbazide and 2,6-diphenyl-4-piperidone in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Substituted hydrazinecarbothioamides
Scientific Research Applications
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-: This compound has similar structural features but with dichlorophenyl groups instead of diphenyl groups.
Hydrazinecarbothioamide, 2-(3-methyl-2,6-diphenyl-4-piperidinylidene)-: This compound has a methyl group substitution, which can alter its chemical properties and reactivity.
The uniqueness of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
502960-94-3 |
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Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(2,6-diphenylpiperidin-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C18H20N4S/c19-18(23)22-21-15-11-16(13-7-3-1-4-8-13)20-17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2,(H3,19,22,23) |
InChI Key |
TXVGSYASCIKJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC1=NNC(=S)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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